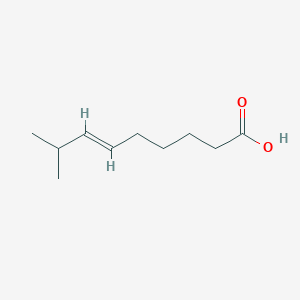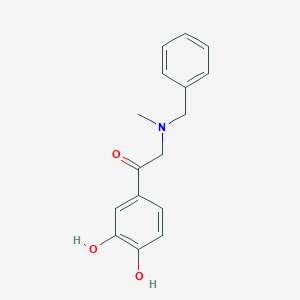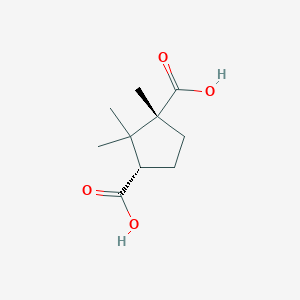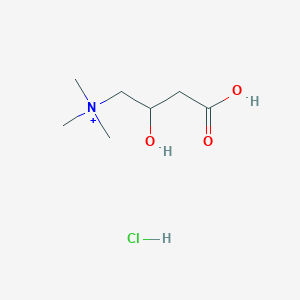
クレアチン塩酸塩
概要
説明
Creatine Hydrochloride (HCL) is a form of creatine, a substance found naturally in muscle cells . It helps your muscles produce energy during heavy lifting or high-intensity exercise . Athletes often take creatine supplements to enhance strength and improve performance . Creatine HCL is a soluble form of creatine, so you get the benefits of creatine without the bloating .
Synthesis Analysis
Creatine is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . About half of your body’s creatine stores come from the food you eat, especially red meat and seafood . The rest is made in your liver and kidneys from amino acids .
Molecular Structure Analysis
The molecular formula of Creatine Hydrochloride is C4H10ClN3O2 . The average mass is 167.594 Da and the monoisotopic mass is 167.046158 Da .
Chemical Reactions Analysis
Creatine shares many similarities with amino acids, important compounds in the body that help build protein . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This is a form of stored energy in the cells, helping your body produce more of a high-energy molecule called adenosine triphosphate (ATP) .
Physical And Chemical Properties Analysis
Creatine is found mostly in your body’s muscles as well as in the brain . Most people get creatine through seafood and red meat . The body’s liver, pancreas, and kidneys also can make about 1 gram of creatine per day .
科学的研究の応用
運動のパフォーマンスと回復
クレアチンHClは、運動パフォーマンスを向上させるための最もよく研究され、効果的なサプリメントの1つです . 主に高強度の活動中のエネルギー供給量を増やします . より具体的には、最大パワーと筋力、嫌気的容量、および反復スプリントパフォーマンス中の作業パフォーマンスの改善が一般的に報告されています .
筋肉量の増加
クレアチンサプリメントは、筋肉量を改善するためにアスリートや運動をしている人々に非常に人気があります . 特に推奨用量では、比較的よく耐容されます .
高齢者と患者集団
蓄積された証拠は、クレアチンサプリメントが、高齢者や患者の集団においてさまざまな有益な効果をもたらすことを示唆しています . 特に高齢者や代謝ストレス(例:睡眠不足)時には、認知機能や記憶力を向上させることができます .
神経保護
クレアチンサプリメントが脳の健康と機能の指標に及ぼす潜在的な有益な効果に関して、新たな関心が集まっています . 長期にわたる高用量クレアチンサプリメントは、脳内のクレアチン貯蔵量を増やします .
外傷性脳損傷からの回復
作用機序
Target of Action
Creatine HCl primarily targets Creatine Kinase enzymes, including the M-type, U-type (mitochondrial), and B-type . These enzymes play a crucial role in energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain .
Mode of Action
Creatine HCl interacts with its targets through a process where a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by Creatine HCl is the creatine kinase–phosphocreatine circuit . This system mediates the stoichiometric transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios . This process is crucial for energy homeostasis in cells.
Pharmacokinetics
Creatine HCl has been marketed as a more bioavailable source of creatine than Creatine Monohydrate . The addition of hydrochloric acid to creatine is expected to decrease pH and improve solubility , potentially requiring a smaller dose than other forms . Creatine has a fairly short elimination half-life, averaging just less than 3 hours .
Result of Action
The action of Creatine HCl at the molecular and cellular level results in an increased availability of ATP, the primary energy currency of cells . This can lead to improved muscle mass, performance, and recovery . Additionally, creatine supplementation may have neuroprotective and cardioprotective actions .
Action Environment
Environmental factors can influence the action of Creatine HCl. Furthermore, when creatine is mixed with protein and sugar at high temperatures (above 148 °C), the resulting reaction produces carcinogenic heterocyclic amines .
Safety and Hazards
特性
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOAYHVIVJYHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937776 | |
| Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17050-09-8 | |
| Record name | Creatine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017050098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CREATINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429W5UKC8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Creatine HCl exert its effects on the body?
A1: Creatine, in both monohydrate and hydrochloride forms, primarily functions by increasing phosphocreatine stores in muscles. [] Phosphocreatine plays a crucial role in the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of cells. This enhanced ATP availability can lead to improvements in high-intensity exercise performance, strength, and muscle mass. []
Q2: What is the chemical structure of Creatine HCl?
A2: Creatine HCl is a salt formed by the reaction of creatine with hydrochloric acid.
Q3: Is there any research on the stability of Creatine HCl under various conditions?
A3: While specific studies on Creatine HCl's stability under various conditions are limited in the provided research, one study indicates that Creatine HCl possesses higher aqueous solubility compared to creatine monohydrate. [] This suggests potential advantages in formulation and absorption. Further research is needed to fully characterize its stability profile.
Q4: Are there any differences in gastrointestinal tolerance between the two forms?
A4: While anecdotal evidence suggests potential benefits of Creatine HCl in terms of gastrointestinal comfort, research directly comparing gastrointestinal tolerance between the two forms is limited.
Q5: Are there specific formulation strategies employed to improve the bioavailability of Creatine HCl?
A6: One study describes an oral creatine formulation incorporating soluble Creatine HCl and polyethylene glycol, coated with an enteric coating. [] This formulation aims to enhance uptake in the skeletal system. The polyethylene glycol, with specific molecular weight ranges, is hypothesized to contribute to improved solubility and absorption.
Q6: What is the current understanding of the safety profile of Creatine HCl?
A6: While considered generally safe for short-term use, more research is needed to fully understand the long-term safety profile of Creatine HCl.
Q7: What are some promising areas for future research on Creatine HCl?
A7: Several research avenues warrant further exploration:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



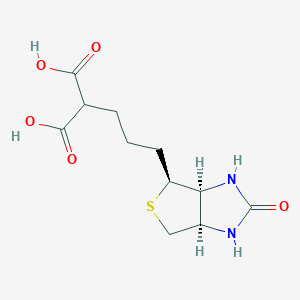
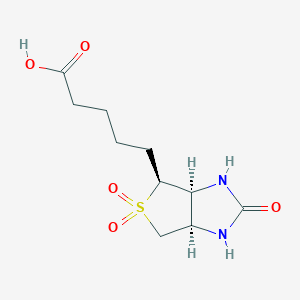
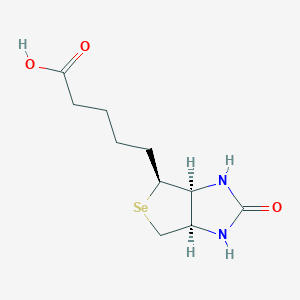
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)


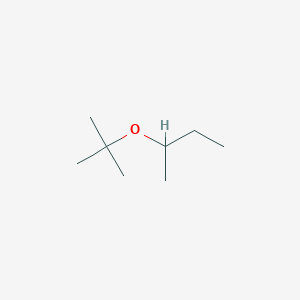
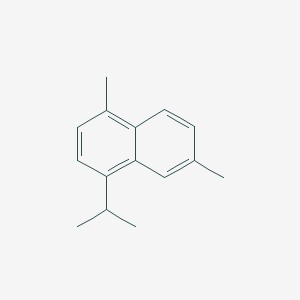
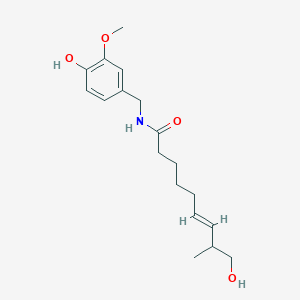
![2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B196129.png)
